molecular formula C6H2Cl6N2 B14446851 Pyridine, 2-methyl-, aminohexachloro deriv. CAS No. 76840-13-6

Pyridine, 2-methyl-, aminohexachloro deriv.

Katalognummer: B14446851
CAS-Nummer: 76840-13-6
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: JVHMQDJTVTWJAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2-methyl-, aminohexachloro deriv is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their aromaticity and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives typically involves the condensation of carbonyl compounds or cycloaddition reactions. For the aminohexachloro derivative, specific synthetic routes may include:

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic reactions in the vapor phase. For example, the synthesis of 2- and 4-picolines can be achieved through vapor phase catalytic reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine yields pyridine N-oxide, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Pyridine derivatives have a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of pyridine derivatives involves their interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the structure of the derivative and its functional groups.

Vergleich Mit ähnlichen Verbindungen

Pyridine derivatives can be compared with other aromatic heterocycles such as pyrrole, imidazole, and pyrimidine:

    Pyrrole: Contains a five-membered ring with one nitrogen atom.

    Imidazole: Contains a five-membered ring with two nitrogen atoms.

    Pyrimidine: Contains a six-membered ring with two nitrogen atoms.

Pyridine, 2-methyl-, aminohexachloro deriv. is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyridine derivatives and aromatic heterocycles.

Eigenschaften

CAS-Nummer

76840-13-6

Molekularformel

C6H2Cl6N2

Molekulargewicht

314.8 g/mol

IUPAC-Name

dichloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9/h13H2

InChI-Schlüssel

JVHMQDJTVTWJAG-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(N)(Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.